

# Metabolic Fate of Entrectinib-d4 in Liver Microsomes: A Technical Guide

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Compound of Interest		
Compound Name:	Entrectinib-d4	
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#### **Abstract**

This technical guide delineates the metabolic fate of **Entrectinib-d4** when incubated with human liver microsomes. Entrectinib, a potent inhibitor of tyrosine kinases, is primarily metabolized by cytochrome P450 3A4 (CYP3A4). This guide synthesizes available data on the metabolism of Entrectinib, providing a strong inferential basis for the metabolic profile of its deuterated analogue, **Entrectinib-d4**. While direct experimental data on **Entrectinib-d4** metabolism in liver microsomes is not extensively available in published literature, the location of the deuterium atoms on the oxane ring—distant from the primary site of metabolism—suggests a metabolic profile analogous to the parent compound. This document provides a detailed overview of the expected metabolic pathways, relevant enzymatic processes, and quantitative data derived from studies on Entrectinib. Furthermore, it outlines the experimental protocols for conducting in-vitro metabolism studies and presents signaling pathway diagrams to illustrate the metabolic processes.

## Introduction

Entrectinib is a targeted anticancer agent that inhibits tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK).[1][2] Its efficacy and safety are influenced by its metabolic profile. The deuterated form, **Entrectinib-d4**, is utilized in pharmacokinetic studies to differentiate it from the non-deuterated drug.[3] Understanding its metabolic stability and

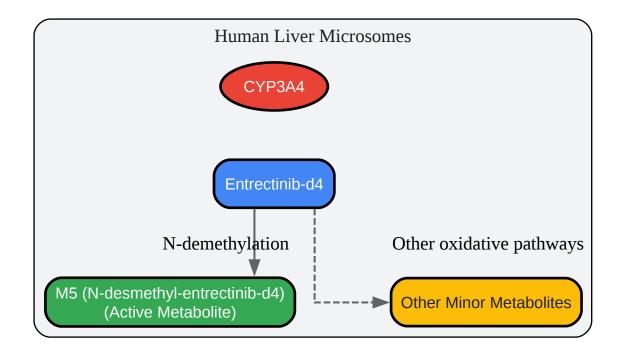


pathways in the liver is crucial for drug development and for predicting potential drug-drug interactions.

Based on the IUPAC name, N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-[(3,3,5,5-tetradeuteriooxan-4-yl)amino]benzamide, the deuterium atoms in **Entrectinib-d4** are located on the oxane ring.[3] The primary metabolic pathway for Entrectinib is the N-demethylation of the piperazine ring to form the active metabolite M5.[4] Since the deuteration is not at a site of metabolic cleavage, a significant kinetic isotope effect is not anticipated for the major metabolic pathway. Therefore, the metabolic fate of **Entrectinib-d4** is expected to closely mirror that of Entrectinib.

## **Primary Metabolic Pathway in Liver Microsomes**

In human liver microsomes, Entrectinib undergoes oxidative metabolism primarily mediated by CYP3A4. The main biotransformation is N-demethylation at the piperazine moiety, resulting in the formation of its major active metabolite, M5.



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Caption: Primary metabolic pathway of **Entrectinib-d4** in human liver microsomes.



## **Quantitative Analysis of Entrectinib Metabolism**

The following tables summarize quantitative data from in-vitro studies of Entrectinib metabolism in human liver microsomes and hepatocytes. This data provides an expected baseline for the metabolism of **Entrectinib-d4**.

Table 1: Metabolic Turnover of Entrectinib in Human Liver Preparations

Biological System	Incubation Time (min)	Parent Compound Remaining (%)	Primary Metabolite (M5) Formed (% of total radioactivity)	Reference
Pooled Human Liver Microsomes	60	47	28	
Human Hepatocytes	120	71	12 (of total drug- related material)	<del>-</del>

Table 2: Contribution of CYP Enzymes to Entrectinib Metabolism

CYP Enzyme	Contribution to M5 formation	Reference
CYP3A4	Major contributor	
Other CYPs	Minor or no significant contribution	_

## **Experimental Protocols**

This section details a representative protocol for assessing the metabolic stability of a compound like **Entrectinib-d4** in human liver microsomes.

## **Materials and Reagents**



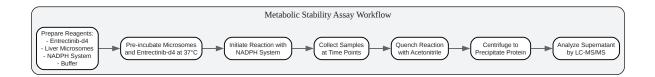
#### Entrectinib-d4

- Pooled human liver microsomes (from a reputable supplier)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- Acetonitrile (for quenching the reaction and protein precipitation)
- Internal standard (for analytical quantification)
- Control compounds (e.g., a high-clearance and a low-clearance compound)

#### **Incubation Procedure**

- Preparation: Prepare a stock solution of Entrectinib-d4 in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer to the final desired concentration (e.g., 1 μM).
- Pre-incubation: In a microcentrifuge tube, combine the human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and the Entrectinib-d4 solution in phosphate buffer.
   Pre-incubate the mixture at 37°C for a few minutes.
- Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
- Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.
- Sample Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.





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Caption: Experimental workflow for a metabolic stability assay in liver microsomes.

## **LC-MS/MS Analysis**

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
- Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray
  ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to detect and quantify the
  parent compound (Entrectinib-d4) and its expected primary metabolite (M5-d4). Specific
  precursor-to-product ion transitions for each analyte and the internal standard are monitored.

## Conclusion

The metabolic fate of **Entrectinib-d4** in human liver microsomes is predicted to be dominated by CYP3A4-mediated N-demethylation to form the active metabolite M5, mirroring the metabolism of non-deuterated Entrectinib. The deuteration on the oxane ring is unlikely to alter this primary metabolic pathway. The provided experimental protocols and compiled quantitative data for Entrectinib serve as a robust framework for designing and interpreting future in-vitro metabolism studies of **Entrectinib-d4**. Such studies are essential for a comprehensive understanding of its pharmacokinetic profile and for guiding its development and clinical application.



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